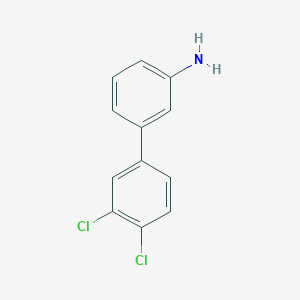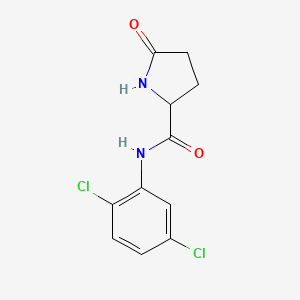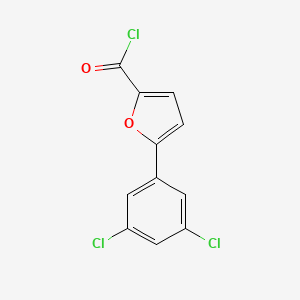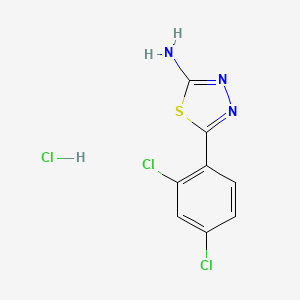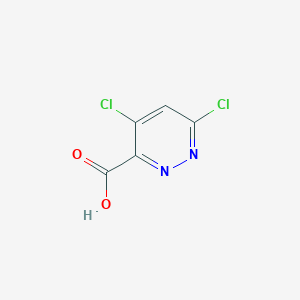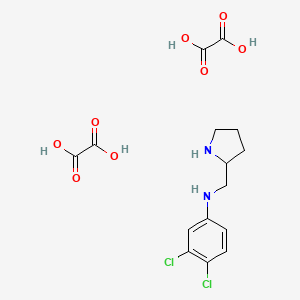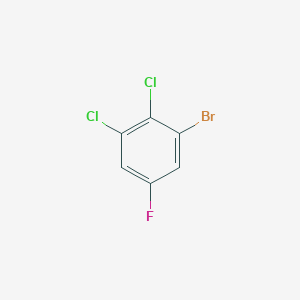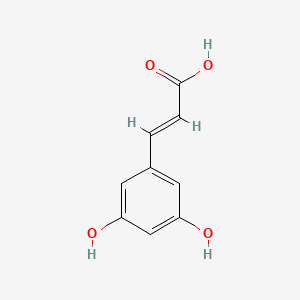
3,5-Dihydroxycinnamic acid
描述
3,5-Dihydroxycinnamic acid is a hydroxycinnamic acid, which is a class of aromatic acids or phenylpropanoids having a C6–C3 skeleton. This compound is an isomer of caffeic acid and is found as a metabolite in human urine . It has a chemical formula of C9H8O4 and a molar mass of 180.159 g·mol−1 .
作用机制
Target of Action
3,5-Dihydroxycinnamic acid, also known as a hydroxycinnamic acid , is a natural phenolic compoundIt’s worth noting that hydroxycinnamic acids are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
It’s known that hydroxycinnamic acids can interact with their targets in various ways, leading to different biological effects . For instance, they can act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
This compound is derived from the plant phenylpropanoid pathway . This pathway is responsible for the production of a wide range of compounds that play crucial roles in plant growth and development. The compound is a metabolite found in human urine .
Pharmacokinetics
It’s known that hydroxycinnamic acids, in general, can be absorbed and metabolized by the human body .
Result of Action
Hydroxycinnamic acids are known to exhibit various biological activities, including antioxidant, anti-inflammatory, and antibacterial effects . For instance, one derivative of this compound showed a pronounced anti-inflammatory effect by reducing mRNA and protein synthesis of tumor necrosis factor-α, interleukins 1β and 6, and also by decreasing the levels of activated neutrophil infiltrates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds in the environment, the pH of the environment, and the temperature .
生化分析
Biochemical Properties
It is known that it is a hydroxycinnamic acid, which is a class of compounds containing a cinnamic acid where the benzene ring is hydroxylated .
Cellular Effects
This derivative acted by reducing mRNA and protein synthesis of tumor necrosis factor-α, interleukins 1β and 6, and also by decreasing the levels of activated neutrophil infiltrates .
Molecular Mechanism
A derivative of this compound has been shown to inhibit the production of cyclooxygenase-2-catalyzed prostaglandin E2 from lipopolysaccharide-treated RAW 264.7 cells, and also inhibited 5-lipoxygenase production from A23187-treated RBL-1 cells, consequently reducing leukotriene B4 production .
Metabolic Pathways
BioTransformer predicts that 3,5-Dihydroxycinnamic acid is a product of 3, 4, 5- trihydroxycinnamic acid metabolism via a -4p-dehydroxylation-of-substituted-benzene reaction occurring in human gut microbiota and catalyzed by a dehydroxylase enzyme .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxycinnamic acid can be achieved through various methods. One common approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
化学反应分析
Types of Reactions
3,5-Dihydroxycinnamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This can result in the formation of dihydro derivatives.
Substitution: This includes reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted cinnamic acids .
科学研究应用
3,5-Dihydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its role in biological fluids and its potential biological activities.
Medicine: Derivatives of this compound have shown significant anti-inflammatory activities.
Industry: It is used in the synthesis of novel materials and as an antioxidant in various applications.
相似化合物的比较
3,5-Dihydroxycinnamic acid is similar to other hydroxycinnamic acids such as:
Caffeic acid: An isomer with similar biological activities.
Ferulic acid: Known for its antioxidant properties.
p-Coumaric acid: Commonly found in food and known for its antioxidant activities.
Uniqueness
What sets this compound apart is its specific anti-inflammatory properties and its potential for use in drug development .
属性
IUPAC Name |
(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCZSWTQMCKFP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030504 | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
127791-54-2, 28374-93-8 | |
| Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities reported for 3,5-dihydroxycinnamic acid derivatives?
A1: Research suggests that this compound derivatives exhibit potent anti-inflammatory activities. [] A study highlighted that these derivatives, particularly compound 7 (a specific derivative detailed in the study), demonstrated superior anti-inflammatory effects compared to 3,4-dihydroxycinnamic acid. [] This makes this compound derivatives, especially compound 7, promising candidates for anti-inflammatory drug development. []
Q2: How do this compound derivatives exert their anti-inflammatory effects?
A2: Studies reveal a multifaceted mechanism of action for the anti-inflammatory properties of this compound derivatives. [] They have been shown to:
- Reduce inflammation markers: Compound 7, a derivative, effectively decreased both the mRNA and protein levels of key inflammatory cytokines like tumor necrosis factor-α and interleukins 1β and 6. []
- Inhibit inflammatory cell infiltration: Compound 7 significantly diminished the infiltration of activated neutrophils into inflamed tissues. []
- Suppress arachidonic acid pathway: Compound 7 demonstrated substantial suppression of edema induced by arachidonic acid. []
- Target cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes: Cell-based assays showed that compound 7 inhibited COX-2 activity in lipopolysaccharide-stimulated RAW 264.7 cells, thereby reducing prostaglandin E2 production. [] Additionally, it inhibited 5-LOX activity in A23187-treated RBL-1 cells, leading to decreased leukotriene B4 production. []
Q3: What other natural sources, besides whole grains, contain this compound?
A4: this compound has been identified in the fruits of Acanthopanax sessiliflorus Seeman (family Araliaceae). [] This marks the first reported instance of this compound being isolated from this particular plant species. []
Q4: Have any analytical methods been developed to quantify this compound and its metabolites?
A4: Scientists have been exploring both chromatographic and immunoassay techniques for analyzing this compound and its metabolites:
- Chromatographic methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for the identification and quantification of these compounds. [, ]
Q5: Does the chemical structure of this compound relate to its activity?
A6: Structural features of this compound derivatives play a crucial role in their antioxidant and antiproliferative properties. [] Research on caffeic acid phenethyl ester (CAPE) derivatives reveals that:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


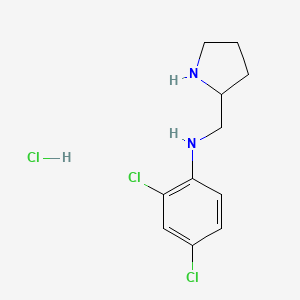
![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)
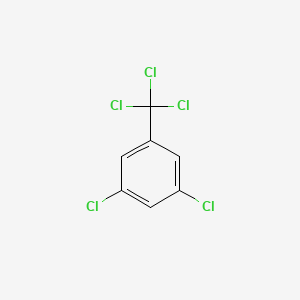
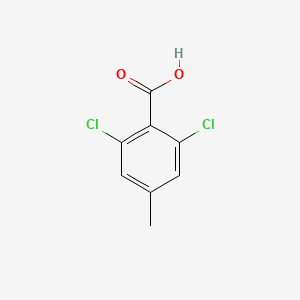
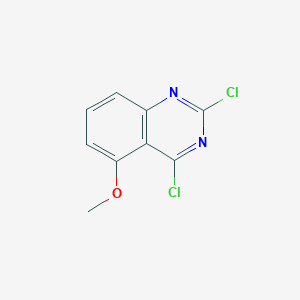
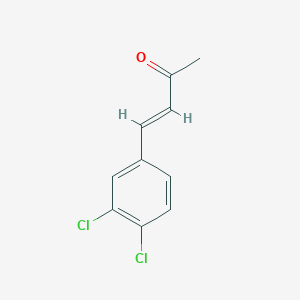
![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)
